molecular formula C7H2CaO7 B13791084 Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate CAS No. 831-53-8

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate

Cat. No.: B13791084
CAS No.: 831-53-8
M. Wt: 238.16 g/mol
InChI Key: WJAFWYSUARCPKN-UHFFFAOYSA-L
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Description

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate is a chemical compound with the molecular formula C₇H₂CaO₇. It is known for its unique structure, which includes a pyran ring substituted with hydroxy and oxo groups, as well as carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate typically involves the reaction of 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid with calcium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired calcium salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce esters or amides .

Scientific Research Applications

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Calcium 3-hydroxy-4-oxopyran-2,6-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the calcium ion, which imparts distinct chemical and physical properties .

Properties

CAS No.

831-53-8

Molecular Formula

C7H2CaO7

Molecular Weight

238.16 g/mol

IUPAC Name

calcium;6-carboxy-5-oxido-4-oxopyran-2-carboxylate

InChI

InChI=1S/C7H4O7.Ca/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13;/h1,9H,(H,10,11)(H,12,13);/q;+2/p-2

InChI Key

WJAFWYSUARCPKN-UHFFFAOYSA-L

Canonical SMILES

C1=C(OC(=C(C1=O)[O-])C(=O)O)C(=O)[O-].[Ca+2]

Origin of Product

United States

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